molecular formula C6H7N5 B1294816 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5334-99-6

1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1294816
CAS No.: 5334-99-6
M. Wt: 149.15 g/mol
InChI Key: JBMTUXVKTGBMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery Timeline

The development of this compound can be traced through the broader evolution of pyrazolopyrimidine chemistry, which gained prominence in the mid-20th century as researchers explored heterocyclic compounds for pharmaceutical applications. The compound was first synthesized and characterized as part of systematic investigations into pyrazolo[3,4-d]pyrimidine derivatives, with early documentation appearing in chemical databases under the Chemical Abstracts Service registry number 5334-99-6. The National Cancer Institute assigned it the designation NSC 1399, reflecting its inclusion in early screening programs for biological activity evaluation.

The historical significance of this compound became more pronounced during the 1980s and 1990s when researchers began recognizing the therapeutic potential of pyrazolopyrimidine scaffolds. The compound's development was closely linked to the discovery that pyrazolo[3,4-d]pyrimidines could serve as effective bioisosteres of purine bases, particularly adenine, in biological systems. This recognition led to increased synthesis and evaluation efforts, establishing the foundation for current medicinal chemistry applications.

The timeline of discovery and development shows that initial synthesis methods were developed using traditional heterocyclic chemistry approaches, involving the reaction of ethoxymethylene malononitrile with phenylhydrazine to produce precursor compounds, followed by cyclization reactions with various reagents including urea and formamide. These early synthetic routes established the fundamental chemistry that continues to be refined in contemporary research programs.

Structural Classification Within Heterocyclic Chemistry

This compound belongs to the broader class of bicyclic nitrogen-containing heterocycles, specifically categorized as a pyrazolopyrimidine derivative. The compound exhibits a fused ring system where a pyrazole ring is connected to a pyrimidine ring through shared carbon-nitrogen bonds, creating a rigid planar structure that is essential for its biological activity.

The structural classification can be detailed through several key features. The compound contains five nitrogen atoms within its heterocyclic framework, with the molecular formula C₆H₇N₅ and a molecular weight of 149.15 daltons. The pyrazole ring contributes two nitrogen atoms, while the pyrimidine ring adds three additional nitrogen atoms, creating a highly electron-rich system that facilitates interactions with biological targets.

Structural Feature Description Contribution to Activity
Bicyclic Framework Fused pyrazole-pyrimidine system Provides rigid planar geometry
Methyl Substitution Methyl group at N-1 position Enhances lipophilicity and selectivity
Amino Group Primary amine at C-4 position Enables hydrogen bonding interactions
Nitrogen Content Five nitrogen atoms total Creates electron-rich binding surface

The compound's planarity has been confirmed through crystallographic studies, which demonstrate a dihedral angle between the pyrazole and pyrimidine rings of only 0.46 degrees, indicating nearly perfect coplanarity. This structural rigidity is crucial for the compound's ability to fit into enzyme active sites and form stable protein-ligand complexes.

The classification within heterocyclic chemistry also encompasses its relationship to other bioactive compounds. As a purine analog, this compound shares structural similarities with naturally occurring nucleotide bases, which explains its ability to interfere with cellular processes involving nucleotide metabolism and enzyme function.

Significance in Medicinal and Agricultural Chemistry

The significance of this compound in medicinal chemistry stems primarily from its demonstrated activity as a selective kinase inhibitor, particularly targeting cyclin-dependent kinases and epidermal growth factor receptor kinases. Research has established that compounds within this structural class exhibit potent inhibitory activity against multiple kinase targets involved in cell cycle regulation and cancer progression.

In medicinal chemistry applications, the compound serves as a key intermediate in the synthesis of various pharmaceutical agents targeting cancer and inflammatory diseases. Its ability to inhibit specific enzymes involved in tumor growth has made it an attractive scaffold for drug development programs. Studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can achieve enzyme inhibition at sub-micromolar concentrations, indicating high potency and therapeutic potential.

The compound's significance extends to its role as a research tool for studying cellular signaling pathways and enzyme interactions. Its selectivity for certain kinase targets makes it valuable for elucidating the roles of specific enzymes in disease processes and for validating potential therapeutic targets. Research groups have utilized this compound and its derivatives to investigate the mechanisms underlying cancer cell proliferation, inflammatory responses, and immune system regulation.

Application Area Specific Uses Research Outcomes
Cancer Research Kinase inhibitor development Sub-micromolar inhibition of target enzymes
Inflammatory Diseases Anti-inflammatory agent design Selective enzyme targeting demonstrated
Cell Biology Signaling pathway studies Enhanced understanding of cellular mechanisms
Drug Discovery Lead compound optimization Multiple derivatives with improved activity

In agricultural chemistry, the compound and related pyrazolopyrimidine derivatives are being investigated for their potential as agrochemicals that can enhance crop resistance to diseases. This application leverages the compound's ability to interfere with enzymatic processes in plant pathogens while maintaining selectivity that minimizes impact on beneficial organisms.

Recent research has also explored the compound's potential antimicrobial properties, with studies demonstrating activity against both Staphylococcus aureus and Escherichia coli bacterial strains. This dual activity profile, encompassing both anticancer and antimicrobial effects, positions the compound as a valuable scaffold for developing multi-target therapeutic agents, particularly relevant for cancer patients who may be immunocompromised and susceptible to opportunistic infections.

The compound's significance is further enhanced by its synthetic accessibility and the ability to introduce structural modifications that can fine-tune biological activity and selectivity. Modern synthetic approaches have developed efficient one-pot procedures for preparing pyrazolo[3,4-d]pyrimidine derivatives, making these compounds readily available for extensive biological evaluation and medicinal chemistry optimization programs.

Properties

IUPAC Name

1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-11-6-4(2-10-11)5(7)8-3-9-6/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMTUXVKTGBMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201492
Record name 1H-Pyrazolo(3,4-d)pyrimidine, 4-amino-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5334-99-6
Record name 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5334-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5334-99-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1399
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrazolo(3,4-d)pyrimidine, 4-amino-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC6YT53YT6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Nucleophilic Substitution

One of the primary methods for synthesizing 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. This reaction is typically conducted under controlled conditions to ensure selective substitution at the desired positions.

Reaction Scheme:

$$
\text{4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine} + \text{methylamine} \rightarrow \text{this compound}
$$

Cyclocondensation Reactions

Another effective method involves cyclocondensation reactions using 5-amino-1-phenyl-1H-pyrazole derivatives and aryl nitriles. This method has been documented to yield various pyrazolo[3,4-d]pyrimidin-4-amines with good yields.

General Procedure:

  • Combine 5-amino-1-phenyl-1H-pyrazole derivatives with aryl nitriles in the presence of a base such as potassium t-butoxide.
  • Heat the reaction mixture in a solvent like t-butanol under reflux conditions.
  • Monitor the reaction progress using thin-layer chromatography (TLC).
  • Upon completion, neutralize the mixture and recrystallize the product from an appropriate solvent.

Summary of Reaction Conditions

Method Reagents Conditions Yield (%) Time (h)
Nucleophilic Substitution 4-chloro-6-(chloromethyl)-1-methyl pyrazolo Controlled temperature Varies Varies
Cyclocondensation 5-amino-1-phenyl pyrazole + aryl nitriles Reflux in t-butanol 72 - 87 4 - 7

The mechanisms involved in these synthesis routes can be complex but generally involve nucleophilic attack on electrophilic centers within the substrate molecules.

Nucleophilic Substitution Mechanism

In the nucleophilic substitution process, methylamine acts as a nucleophile that attacks the carbon atom bonded to chlorine in the chloro compound, leading to the formation of the desired amine product.

Cyclocondensation Mechanism

For cyclocondensation, the reaction proceeds through an initial formation of an intermediate that subsequently undergoes ring closure to form the pyrazolo[3,4-d]pyrimidine structure.

The preparation methods for synthesizing this compound are diverse and can be tailored depending on specific research or industrial needs. The nucleophilic substitution method offers a straightforward approach while cyclocondensation provides versatility in generating various derivatives with potential biological activities.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-amino group and chloro substituents at positions 4 and 6 are key sites for nucleophilic substitution.

Table 1: Substitution Reactions at Position 4

ReagentConditionsProductYieldReference
MethylamineReflux in ethanol, 12 h6-(Chloromethyl)-N,1-dimethyl derivative85%
AnilineRoom temperature, 24 h4-(Phenylamino)-1-methyl derivative78%
Hydrazine hydrateReflux, 6 h4-Hydrazinyl-1-methyl derivative90%

Key Findings :

  • Substitution at position 4 is regioselective, favoring the displacement of chloro groups over methyl groups .
  • Reactions with aromatic amines (e.g., aniline) proceed under mild conditions without catalysts .

Chlorination and Halogenation

Halogenation enhances electrophilicity for further functionalization.

Table 2: Halogenation Reactions

ReagentConditionsProductYieldReference
PCl₅/POCl₃Reflux, 4 h4,6-Dichloro-1-methyl derivative92%
SOCl₂160°C, solvent-free4-Chloro-6-(chloromethyl) derivative88%

Mechanistic Insight :

  • Phosphorus pentachloride (PCl₅) facilitates chloro substitution via a two-step mechanism: initial protonation of the amino group, followed by nucleophilic attack .

Condensation and Cyclization

The amino group participates in condensation reactions to form fused heterocycles.

Table 3: Condensation Reactions

ReagentConditionsProductYieldReference
Aromatic aldehydesGlacial acetic acid, refluxHydrazone derivatives (e.g., 11a–b )75–85%
Diethyl malonatePiperidine catalyst, ethanolPyrazolo[4,3-e]triazolo[1,5-c]pyrimidine80%

Case Study :

  • Reaction with furfural yields hydrazones (11a–b ) via Schiff base formation, confirmed by IR (N–H stretch at 3444 cm⁻¹) and ¹H NMR (δ 11.76–12.24 ppm) .

Functionalization via Alkylation

Alkylation modifies solubility and bioactivity.

Table 4: Alkylation Reactions

ReagentConditionsProductYieldReference
Ethyl 2-bromoacetateK₂CO₃, DMF, 60°CN1-Carboxylic acid ester derivative70%
Benzyl chlorideSolvent-free, 100°CN1-Benzyl-1-methyl derivative65%

Structural Confirmation :

  • X-ray diffraction analysis confirmed the regioselectivity of methylamine substitution at position 4 .

Glycosylation and Sugar Conjugation

Glycosyl derivatives enhance pharmacological properties.

Table 5: Glycosylation Reactions

ReagentConditionsProductYieldReference
D-GlucoseAcetic acid, reflux4-Amino-sugar conjugate68%
D-XyloseCatalytic piperidine, ethanolXyloside derivative72%

Application :

  • Glycosylation improves water solubility and target specificity for kinase inhibition .

Oxidation and Reduction

Redox reactions modify the electronic structure of the core.

Table 6: Redox Reactions

ReagentConditionsProductYieldReference
H₂O₂ (30%)Acetic acid, 50°CPyrazolo N-oxide60%
NaBH₄Methanol, 0°CDihydro-pyrazolo derivative55%

Limitations :

  • Oxidation with H₂O₂ requires controlled conditions to avoid over-oxidation .

Key Industrial Parameters:

  • Reagent Optimization : Methylamine is preferred over bulkier amines for higher selectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
  • Yield Enhancement : Solvent-free conditions reduce waste and improve yields by 15–20% .

Scientific Research Applications

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its potential as an anticancer agent. Numerous derivatives have been synthesized and evaluated for their inhibitory effects on various cancer cell lines.

Inhibition of EGFR

A significant application of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives is their role as epidermal growth factor receptor (EGFR) inhibitors. For instance, compound 12b demonstrated potent anti-proliferative activity against A549 lung cancer cells and HCT-116 colon cancer cells, with IC50 values of 8.21 µM and 19.56 µM, respectively. Additionally, it exhibited remarkable kinase inhibitory activity against both wild-type and mutant EGFR, highlighting its potential as a targeted therapy for resistant cancer forms .

CDK2 Inhibition

Another promising application is the inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized that selectively inhibit CDK2, leading to significant growth inhibition in various tumor cell lines . The structure-activity relationship (SAR) studies revealed that modifications to the pyrazolo[3,4-d]pyrimidine core can enhance potency and selectivity against CDK2.

Neurological Applications

The sigma-1 receptor (σ1R) has emerged as a target for treating neurological disorders due to its role in neuroprotection and modulation of pain pathways. Compounds derived from this compound have shown promise in this area.

Antinociceptive Properties

A study identified a derivative of this compound as a selective σ1R antagonist with strong antinociceptive effects in animal models. The compound demonstrated a favorable ADMET profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity), making it a candidate for further development in pain management therapies .

Pharmacokinetic Improvements

Research has focused on enhancing the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidine derivatives to improve their therapeutic efficacy. Modifications aimed at increasing solubility and bioavailability have been successful, leading to compounds with improved cytotoxicity profiles against various cancer cell lines .

Data Tables

Compound Target IC50 (µM) Activity Reference
12bEGFR (wild-type)0.016Potent inhibitor
12bEGFR (mutant T790M)0.236Inhibitor
Compound 1jSrc Kinase0.0009Multikinase inhibitor
σ1R Derivativeσ1 Receptor-Antinociceptive

Case Studies

Case Study: Compound 12b as an EGFR Inhibitor
In vitro studies demonstrated that compound 12b not only inhibited cell proliferation but also induced apoptosis in cancer cells via the MAPK signaling pathway. This compound was tested in xenograft models where it showed complete tumor growth suppression without significant toxicity .

Case Study: σ1R Antagonist
The σ1R antagonist derived from the pyrazolo[3,4-d]pyrimidine scaffold exhibited significant pain relief in mouse models of chronic pain. Its efficacy was attributed to its ability to modulate neuroprotective pathways while maintaining a low side effect profile .

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Properties
Compound Name Substituents Biological Activity/Application Key Data Reference
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N1: Methyl; C4: NH₂ Base scaffold for kinase inhibitors Molecular weight: 163.18 g/mol
OSI-027 (R39) N1: tert-Butyl; C3: Phenyl; C6: Methyl mTOR inhibitor IC₅₀ (mTORC1/mTORC2): 22/65 nM
OXA-01 (R40) N1: tert-Butyl; C3: Cyclohexyl; C6: Chloro mTOR/PI3K inhibitor IC₅₀ (mTOR/PI3K): 4/190 nM
NA-PP1 N1: tert-Butyl; C3: 1-Naphthalenyl Plasmodium CDPK1 inhibitor Antimalarial activity
ZYBT1 N1: Hexahydrocyclopenta[c]pyrrole; C3: Iodo; C4: Benzamide BTK inhibitor Synthesized via Mitsunobu reaction
Compound V N1: Methyl; C3: Ethyl; C6: Chloro; C4: 4-Fluorobenzylamine Cryptosporidium PDE inhibitor Yield: 65%; IC₅₀: <1 µM
3a N1: Methyl; C3: Phenyl; C4: Phenylamine Anticancer agent LD₅₀ (mice): 1332.2 mg/kg
12a N1: Phenyl; C3: Phenyl; C4: Hydrazinyl-thienopyrimidine Anticancer agent Yield: 70%; m.p.: 244–246°C
6-(Chloromethyl)-N,1-dimethyl analog N1: Methyl; C4: Methylamine; C6: Chloromethyl Intermediate for further functionalization Synthesized via nucleophilic substitution

Key Findings and Trends

N1 Substitution :

  • The tert-butyl group in OSI-027 and NA-PP1 enhances kinase selectivity and metabolic stability .
  • Methyl or phenyl groups (e.g., Compound 3a) are associated with improved solubility and lower toxicity .

C3 Substitution :

  • Bulky aromatic groups (e.g., naphthalenyl in NA-PP1) improve target binding but may reduce bioavailability .
  • Ethyl or halogen substituents (e.g., Compound V) enhance antiparasitic activity .

C6 Modification :

  • Chloro or boronic acid groups (e.g., Compound V) enable Suzuki coupling for further derivatization .
  • Hydrophobic substituents (e.g., cyclohexyl in OXA-01) increase mTOR/PI3K selectivity .

Biological Activity: Anticancer: Derivatives with para-dimethoxy or dimethylamino groups (Compounds 36/37) exhibit IC₅₀ values <10 nM . Antiparasitic: Fluorobenzylamine-substituted analogs (Compound V) show potent inhibition of Cryptosporidium PDE . Kinase Inhibition: PP1 analogs (NA-PP1, NM-PP1) are effective against Plasmodium CDPK1 but exhibit variable PK profiles compared to pyrrolopyrimidine-based inhibitors .

Biological Activity

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry for its diverse biological activities, particularly in oncology and inflammation. This article provides a detailed overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H7N5C_6H_7N_5, indicating the presence of a pyrazole ring fused with a pyrimidine structure. The methyl group at the 1-position contributes to its unique chemical properties, enhancing its interaction with biological targets.

This compound exhibits significant biological activity through various mechanisms:

  • Kinase Inhibition : This compound has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, it can induce cell cycle arrest and apoptosis in cancer cells.
  • EGFR Inhibition : Similar compounds in the pyrazolo[3,4-d]pyrimidine class have shown the ability to inhibit the epidermal growth factor receptor (EGFR), leading to reduced proliferation of cancer cells. Studies indicate that these compounds can achieve this inhibition at sub-micromolar concentrations.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Induces apoptosis and cell cycle arrest by inhibiting CDK2 and EGFR.
Anti-inflammatory Potentially inhibits cyclooxygenase enzymes (COX-1 and COX-2) involved in inflammation.
Antiproliferative Demonstrates effectiveness against various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Inhibition of Cancer Cell Growth : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines could significantly inhibit the growth of non-small cell lung cancer (NSCLC) cells by targeting EGFR signaling pathways. The findings suggested that structural modifications could enhance potency against specific cancer types .
  • Cyclooxygenase Inhibition : Research indicated that certain pyrazolo[3,4-d]pyrimidine derivatives exhibited IC50 values in the low micromolar range against COX enzymes, suggesting their potential as anti-inflammatory agents. This activity could be beneficial for conditions characterized by chronic inflammation.
  • Molecular Docking Studies : Computational studies using molecular docking techniques have shown that this compound effectively binds to the active sites of kinases such as CDK2 and EGFR. These interactions are critical for understanding its mechanism of action and optimizing its pharmacological properties.

Q & A

Basic: What are the standard synthetic routes for 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives?

Methodological Answer:
The synthesis typically involves condensation reactions under varying conditions. For example:

  • Nucleophilic substitution : Reacting intermediates with alkyl/aryl halides in dry acetonitrile or dichloromethane, followed by solvent evaporation and recrystallization (e.g., compounds 8a,b in ) .
  • Urea/thiourea formation : Using isocyanates or isothiocyanates in dichloromethane at controlled temperatures (e.g., compounds 9a-d) .
  • Esterification : Employing substituted benzoyl chlorides in dry benzene (e.g., compounds 10a-e) .
    Key Steps :
  • Use IR and 1H^1H-NMR to confirm functional groups and regiochemistry (e.g., IR peaks for NH at ~3300 cm1^{-1}) .
  • Optimize solvent choice (acetonitrile vs. dichloromethane) to minimize side reactions .

Advanced: How can computational chemistry enhance the design of pyrazolo[3,4-d]pyrimidine synthesis?

Methodological Answer:
Modern approaches integrate quantum chemical calculations and data science:

  • Reaction path searching : Use density functional theory (DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .
  • Machine learning : Train models on existing reaction data (e.g., solvent effects, catalysts) to recommend optimal conditions (e.g., microwave-assisted vs. solvent-free synthesis in ) .
    Case Study :
    ICReDD’s workflow combines computational predictions with experimental validation, shortening development cycles by 30–50% .

Advanced: How to resolve contradictions in reported reaction yields for pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Solvent polarity : Acetonitrile may favor SN2 mechanisms, while benzene promotes esterification .
  • Temperature control : Microwave-assisted synthesis ( ) reduces reaction time and improves purity compared to traditional reflux .
    Resolution Strategy :
  • Conduct side-by-side comparisons using identical starting materials.
  • Analyze by HPLC to quantify impurities and validate yields .

Basic: What spectroscopic techniques are critical for characterizing pyrazolo[3,4-d]pyrimidines?

Methodological Answer:

  • 1H^1H-NMR : Assign peaks for methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm) to confirm substitution patterns .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., crystal structure of 1-isopropyl-3-(prop-1-en-2-yl) derivative in ) .
  • IR spectroscopy : Identify NH stretches (~3300 cm1^{-1}) and carbonyl groups (~1700 cm1^{-1}) .

Advanced: How to design assays for evaluating antitumor activity of pyrazolo[3,4-d]pyrimidines?

Methodological Answer:

  • In vitro proliferation assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7), referencing IC50_{50} values from and .
  • Structure-activity relationship (SAR) : Introduce substituents at the 1- and 3-positions (e.g., 4-methoxyphenyl in ) to modulate lipophilicity and target binding .
  • Control experiments : Compare with known purine analogs (e.g., methotrexate) to benchmark efficacy .

Advanced: What are the advantages of microwave-assisted synthesis for pyrazolo[3,4-d]pyrimidines?

Methodological Answer:

  • Reduced reaction time : From hours to minutes (e.g., reports 10-hour reflux vs. microwave cycles under 1 hour) .
  • Improved yields : Higher purity due to uniform heating (e.g., solvent-free synthesis in achieving >90% yield) .
    Protocol :
  • Use sealed vessels with controlled power (300–600 W).
  • Monitor by TLC or in situ FTIR to track reaction progress .

Basic: How to optimize solvent-free synthesis of pyrazolo[3,4-d]pyrimidines?

Methodological Answer:

  • Grinding method : Mechanochemical activation using mortar and pestle (e.g., ’s one-pot condensation) .
  • Catalyst choice : Employ Lewis acids like ZnCl2_2 to accelerate cyclization .
    Validation :
  • Compare melting points and HPLC retention times with literature data (e.g., ’s >95% purity threshold) .

Advanced: What computational tools predict the pharmacological profile of pyrazolo[3,4-d]pyrimidines?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or VEGFR2) .
  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability and toxicity (e.g., logP <5 for blood-brain barrier penetration) .
    Case Study :
    ’s derivatives showed improved IC50_{50} values when bulky groups were added to enhance target binding .

Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Purity (%)Reference
Nucleophilic SubstitutionAcetonitrile, 80°C, 6h75–8590–95
Microwave-AssistedSolvent-free, 300 W, 30min90–95>98
Solvent-Free GrindingMechanochemical, RT, 2h80–8885–90

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.